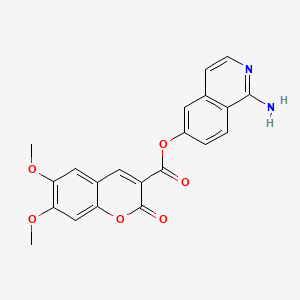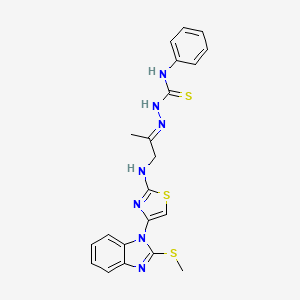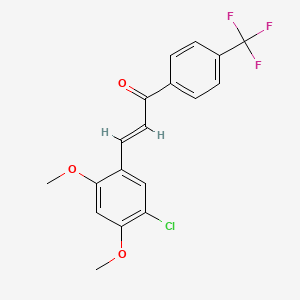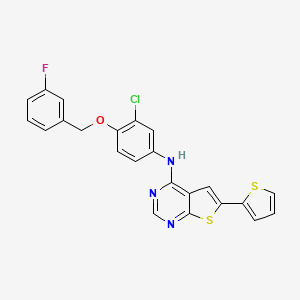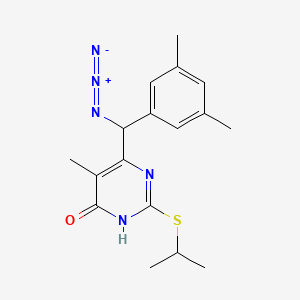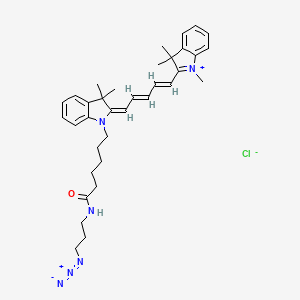
Cyanine5 azide (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5 azide (chloride) is a fluorescent dye widely used in various scientific applications. It is a derivative of the cyanine dye family, known for their high molar extinction coefficients and tunable fluorescence wavelengths. Cyanine5 azide (chloride) is particularly valued for its compatibility with click chemistry, a powerful tool for bioconjugation and molecular labeling .
准备方法
Synthetic Routes and Reaction Conditions: Cyanine5 azide (chloride) can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The process typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine chain and the aromatic rings.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where an appropriate azide precursor reacts with the cyanine dye backbone.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods: Industrial production of Cyanine5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the cyanine dye backbone are synthesized in industrial reactors.
Azide Introduction: The azide group is introduced using automated systems to ensure consistency and efficiency.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Cyanine5 azide (chloride) undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Photoconversion Reactions: Cyanine5 azide can undergo photoconversion to form Cyanine3 under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Light Exposure: Used in photoconversion reactions to induce the transformation of Cyanine5 to Cyanine3
Major Products:
Triazole Linkages: Formed during CuAAC reactions, resulting in stable bioconjugates.
Cyanine3: Formed during photoconversion reactions
科学研究应用
Cyanine5 azide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging and labeling of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用机制
Cyanine5 azide (chloride) exerts its effects through its fluorescent properties and reactivity in click chemistry. The mechanism involves:
Fluorescence Emission: Upon excitation, Cyanine5 azide emits fluorescence at specific wavelengths, allowing for visualization and tracking in biological systems.
Click Chemistry: The azide group reacts with terminal alkynes to form stable triazole linkages, enabling the labeling and conjugation of biomolecules.
相似化合物的比较
Cyanine5 azide (chloride) can be compared with other similar compounds, such as:
Cyanine5.5 Azide: Similar in structure but with different excitation and emission wavelengths, used for near-infrared imaging.
Alexa Fluor 647 Azide: Another popular fluorescent dye with similar applications but different spectral properties.
Uniqueness: Cyanine5 azide (chloride) is unique due to its high molar extinction coefficient, tunable fluorescence wavelengths, and compatibility with click chemistry, making it a versatile tool in various scientific fields .
属性
分子式 |
C35H45ClN6O |
|---|---|
分子量 |
601.2 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
InChI 键 |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


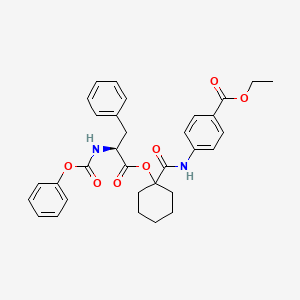
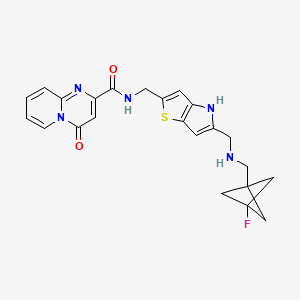
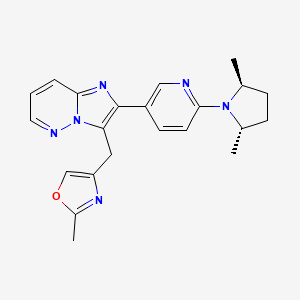
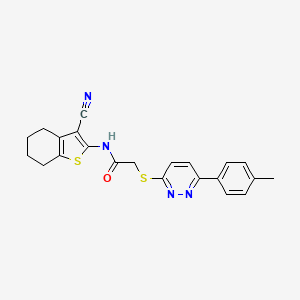
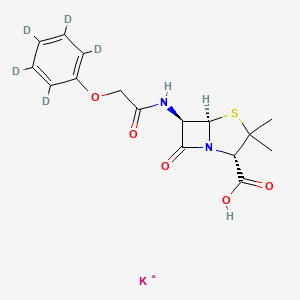
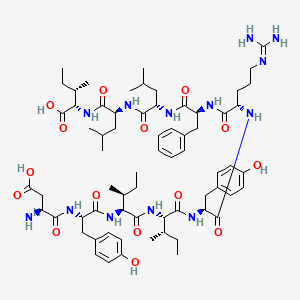
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

